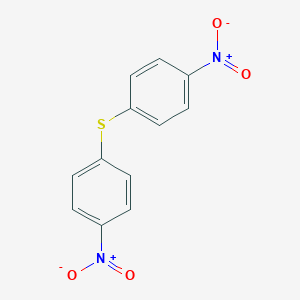

Bis(4-nitrophenyl)sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629272. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(4-nitrophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTJMQPRKBNGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061629 | |

| Record name | Benzene, 1,1'-thiobis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223-31-0 | |

| Record name | 1,1′-Thiobis[4-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-nitrophenyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001223310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl)sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-thiobis[4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-thiobis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-nitrophenyl) sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-nitrophenyl) sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9L58S7KDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4,4'-Dinitrodiphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 4,4'-Dinitrodiphenyl sulfide, a molecule of significant interest in organic synthesis and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the scientific principles that govern them. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective handling, characterization, and application of this compound.

Introduction: Understanding 4,4'-Dinitrodiphenyl Sulfide

4,4'-Dinitrodiphenyl sulfide, with the CAS Number 1223-31-0, is an organic compound characterized by two p-nitrophenyl groups linked by a sulfur atom.[1][2] Its chemical structure, featuring the electron-withdrawing nitro groups, imparts distinct chemical reactivity and physical characteristics.[3] This compound serves as a valuable intermediate in the synthesis of various organic molecules and high-performance polymers.[3] A thorough understanding of its physical properties is paramount for its application in research and development, ensuring purity, stability, and predictable behavior in chemical processes.

Core Identification:

-

Chemical Name: 4,4'-Dinitrodiphenyl sulfide[4]

-

Synonyms: Bis(4-nitrophenyl) sulfide, 1-nitro-4-[(4-nitrophenyl)sulfanyl]benzene[5]

-

CAS Number: 1223-31-0[1]

-

Molecular Formula: C₁₂H₈N₂O₄S[4]

-

Molecular Weight: 276.27 g/mol [4]

Solid-State and Thermal Properties

The solid-state and thermal characteristics of 4,4'-Dinitrodiphenyl sulfide are critical for its storage, handling, and use in reactions conducted at elevated temperatures.

Appearance and Crystalline Form

4,4'-Dinitrodiphenyl sulfide typically presents as light yellow to brown crystalline powder or orange flaky crystals.[4] The color is attributed to the presence of the nitroaromatic chromophores within the molecular structure.

Melting Point

The melting point is a crucial indicator of purity. For 4,4'-Dinitrodiphenyl sulfide, the reported melting point is approximately 160 °C .[3] Variations in this value can indicate the presence of impurities.

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to brown powder/crystals | [4] |

| Melting Point | ~160 °C | [3] |

| Boiling Point | Predicted: 487.4 ± 30.0 °C | |

| Density | Estimated: 1.4634 g/cm³ | |

| Refractive Index | Estimated: 1.6930 |

Note: Boiling point, density, and refractive index are primarily based on predictive models and should be considered as estimates.

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Principle of DSC for Melting Point Determination: As the sample is heated, it absorbs energy, and at its melting point, a significant amount of heat is absorbed to drive the endothermic phase transition from solid to liquid. This results in a distinct peak in the DSC thermogram, the onset of which is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Experimental Workflow: DSC Analysis

Caption: Workflow for determining the melting point of 4,4'-Dinitrodiphenyl sulfide using DSC.

Solubility Profile

The solubility of 4,4'-Dinitrodiphenyl sulfide in various solvents is a key parameter for its use in synthesis, purification, and formulation.

General Solubility:

-

Soluble: Organic solvents. One source specifies solubility in glacial acetic acid.

-

Insoluble: Water.

The insolubility in water is expected due to the largely nonpolar, aromatic structure of the molecule. Its solubility in organic solvents facilitates its use in a wide range of organic reactions.

Experimental Protocol: Qualitative Solubility Testing

-

Sample Preparation: Place approximately 10-20 mg of 4,4'-Dinitrodiphenyl sulfide into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, glacial acetic acid).

-

Observation: Vigorously agitate each test tube for 1-2 minutes.

-

Assessment: Observe for the complete dissolution of the solid. If the solid dissolves, it is considered soluble in that solvent. If a suspension or undissolved solid remains, it is classified as insoluble or sparingly soluble.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of 4,4'-Dinitrodiphenyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum: Due to the symmetry of the 4,4'-disubstituted phenyl rings, the proton NMR spectrum is expected to be relatively simple. The aromatic protons on each ring will likely appear as two doublets, characteristic of an AA'BB' spin system. The electron-withdrawing nitro groups will cause a downfield shift of these protons.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms attached to the nitro groups and the sulfur atom will have characteristic chemical shifts. Due to the symmetry, only four signals are expected for the aromatic carbons.

Experimental Workflow: NMR Analysis

Caption: A generalized workflow for acquiring and processing NMR spectra of 4,4'-Dinitrodiphenyl sulfide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FT-IR Absorptions: The FT-IR spectrum of 4,4'-Dinitrodiphenyl sulfide is expected to show strong absorption bands corresponding to:

-

N-O stretching (nitro group): Typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

-

C-N stretching: Around 850 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.

-

C-S stretching: This can be weak and is often found in the fingerprint region.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of 4,4'-Dinitrodiphenyl sulfide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Crystallographic Data

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. While a specific CCDC entry for 4,4'-dinitrodiphenyl sulfide was not definitively located in the initial search, crystallographic analysis would reveal key structural parameters such as bond lengths, bond angles, and intermolecular interactions. For the related compound, bis(p-nitrophenyl) disulfide, a crystal structure has been reported, which can provide some insight into the packing of similar molecules.[6]

Principle of X-ray Crystallography: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern of spots.[7] The positions and intensities of these spots can be used to calculate the electron density map of the molecule, and from this, the arrangement of the atoms in the crystal lattice can be determined.[7]

Conclusion

The physical properties of 4,4'-Dinitrodiphenyl sulfide are well-defined, with its solid-state nature, melting point, and solubility profile being key considerations for its practical application. Spectroscopic techniques provide the necessary tools for its unambiguous identification and quality control. This guide has outlined the fundamental physical characteristics and the experimental methodologies used for their determination, providing a solid foundation for researchers and professionals working with this important chemical intermediate. Further research to obtain experimentally verified data for properties that are currently estimated would be a valuable contribution to the field.

References

-

Qingdao Scienoc Chemical Co., Ltd. 4,4'-Dinitro diphenyl sulfide. [Link]

-

Five Chongqing Chemdad Co., Ltd. 4,4'-Dinitrodiphenyl disulfide. [Link]

-

PubChem. Bis(4-nitrophenyl) disulfide. [Link]

-

PharmaCompass. 4,4'-Dinitro diphenyl sulfide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

The Royal Society of Chemistry. † 1H-NMR and 13C-NMR Spectra. [Link]

-

ACS Publications. Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. [Link]

-

NIH. Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. [Link]

- Google Patents. JPS62255471A - Production of 4,4'-dinitrodiphenyl sulfide.

-

ACS Publications. Crystal structure of .alpha.-bis(p-nitrophenyl) disulfide. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

NIST. di(p-Nitrophenyl) sulfide. [Link]

-

ResearchGate. FT-IR spectra of a thiophenol and b diphenyldisulfide. [Link]

-

SpectraBase. 4-Nitro-diphenylsulfide - Optional[FTIR] - Spectrum. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

ResearchGate. X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[3][3]octane | Request PDF. [Link]

Sources

- 1. China 4,4'-Dinitro diphenyl sulfide | 1223-31-0 supplier [chemnet.com]

- 2. di(p-Nitrophenyl) sulfide [webbook.nist.gov]

- 3. Buy 4,4'-Dinitrodiphenyl sulfide (EVT-292396) | 1223-31-0 [evitachem.com]

- 4. 4,4'-Dinitro diphenyl sulfide manufacturer [scienoc.com]

- 5. 4,4'-Dinitro diphenyl sulfide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

Bis(4-nitrophenyl)sulfide molecular weight and formula

An In-depth Technical Guide to Bis(4-nitrophenyl)sulfide for Advanced Research

Abstract: This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a field-tested synthesis protocol with mechanistic insights, and its pivotal role as a precursor to scaffolds relevant in medicinal chemistry. By grounding technical data with practical, validated methodologies, this guide serves as an authoritative resource for the application of this compound in advanced scientific endeavors.

This compound, also known as 4,4'-dinitrodiphenyl sulfide, is a symmetrical aromatic sulfide. Its structure is characterized by a central sulfur atom bridging two para-substituted nitrophenyl rings. The strong electron-withdrawing nature of the two nitro groups significantly influences the molecule's reactivity, particularly at the sulfur atom and the aromatic rings.

Chemical Formula and Molecular Weight

The fundamental identity of a chemical compound is defined by its formula and mass. This compound is a molecule composed of 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.

-

CAS Number: 1223-31-0[4]

Physicochemical Properties

The physical characteristics of this compound are critical for its handling, purification, and application in synthetic protocols. It presents as an orange crystalline solid, and its solubility profile dictates the choice of solvents for reactions and recrystallization.

| Property | Value | Source(s) |

| Appearance | Orange flaky crystals | [4] |

| Melting Point | 156-161 °C | [4][5] |

| Solubility | Soluble in glacial acetic acid, insoluble in water. | [4][5] |

| Canonical SMILES | C1=CC(=CC=C1[O-])SC2=CC=C(C=C2)[O-] | [2][6] |

| InChI Key | ZZTJMQPRKBNGNX-UHFFFAOYSA-N | [2][6] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the reaction of p-nitrochlorobenzene with a sulfur-transfer reagent. The protocol detailed below is adapted from a robust and verified procedure published in Organic Syntheses, ensuring high reliability and yield.[5]

Principle and Mechanistic Insight

The core reaction is a nucleophilic aromatic substitution. p-Nitrochlorobenzene is highly activated towards nucleophilic attack due to the strong electron-withdrawing nitro group (-NO₂) positioned para to the chlorine atom. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the substitution process. In this procedure, potassium xanthate serves as the sulfur source. It reacts with the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the eventual formation of the sulfide linkage between two nitrophenyl moieties.

Experimental Protocol

Materials:

-

p-Nitrochlorobenzene (1 mole)

-

Potassium xanthate (1 mole)[5]

-

95% Ethanol

-

Glacial acetic acid (for recrystallization, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole of p-nitrochlorobenzene, 1 mole of potassium xanthate, and 450 mL of 95% ethanol.[5] The ethanol acts as a solvent that can dissolve the reactants sufficiently at elevated temperatures.

-

Reflux: Heat the reaction mixture to reflux using a steam bath or heating mantle. Maintain a gentle reflux for 48 hours.[5] The prolonged heating is necessary to drive the substitution reaction, which can be sluggish, to completion. During this period, the product will begin to crystallize and precipitate from the solution.

-

Isolation: After the reflux period, cool the mixture to room temperature. Collect the crystalline product by suction filtration.

-

Washing and Purification:

-

Transfer the crude product to a mortar and gently crush any large particles to ensure efficient washing.

-

Wash the crushed crystals twice with hot ethanol. This step is crucial for removing any unreacted p-nitrochlorobenzene and other ethanol-soluble impurities.

-

Follow with one wash using hot water to remove any remaining inorganic salts, such as potassium chloride, a byproduct of the reaction.

-

-

Drying: Dry the purified product. The resulting p-nitrophenyl sulfide, with a melting point of 158–160°C, is typically 76–82% in yield and is of sufficient purity for most subsequent applications.[5]

-

Optional Recrystallization: For applications requiring higher purity, the product can be recrystallized from glacial acetic acid, using approximately 15 mL of solvent per gram of product. This will yield a product with a sharper melting point of 160–161°C.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Role in Drug Development and Medicinal Chemistry

While not a therapeutic agent itself, this compound is a valuable building block for synthesizing more complex molecules with potential biological activity. The thioether linkage and the capacity for further chemical modification are of significant interest in drug discovery. Sulfur-containing functional groups, including thioethers and their oxidized derivatives, are present in a wide array of FDA-approved drugs.[7]

Oxidation to Sulfone Scaffolds

A primary application for this compound in a drug development context is its use as a precursor to Bis(4-nitrophenyl)sulfone. The sulfide can be smoothly oxidized to the corresponding sulfoxide and then further to the sulfone.[8] Sulfones are a critical pharmacophore in medicinal chemistry, found in numerous antibacterial and anti-inflammatory drugs.[9] The conversion of the thioether linkage to a sulfone group dramatically alters the geometry and electronic properties of the molecule, increasing its polarity and hydrogen bonding capacity, which can be leveraged to tune drug-receptor interactions.

Pathway: From Thioether to Bioactive Scaffolds

Caption: Oxidation pathway from the sulfide to the valuable sulfone scaffold.

Safety and Handling

Authoritative and trustworthy protocols require a foundation in safety. As a nitroaromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[11]

Conclusion

This compound is a well-defined chemical intermediate with significant utility for the research and pharmaceutical communities. Its straightforward, high-yield synthesis makes it an accessible starting material. The true value of this compound lies in its role as a precursor, particularly for the synthesis of Bis(4-nitrophenyl)sulfone, a scaffold that is integral to the design of a diverse range of therapeutic agents. This guide provides the foundational knowledge—from molecular properties to a validated synthetic protocol and strategic applications—necessary for its effective and safe utilization in the laboratory.

References

-

precisionFDA. BIS(4-NITROPHENYL) SULFIDE. Available from: [Link]

-

NIST. Bis(4-nitrophenyl)disulfide. NIST Chemistry WebBook. Available from: [Link]

-

Global Substance Registration System (GSRS). BIS(4-NITROPHENYL) SULFIDE. Available from: [Link]

-

LookChem. Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE. Available from: [Link]

-

PubChem. Bis(4-nitrophenyl) sulphone. National Institutes of Health. Available from: [Link]

-

Cheméo. Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3). Available from: [Link]

-

PharmaCompass. bis(4-nitrophenyl)sulfane Drug Information. Available from: [Link]

- Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

-

Organic Syntheses. p-NITROPHENYL SULFIDE. Available from: [Link]

-

Organic Syntheses. DI-o-NITROPHENYL DISULFIDE. Available from: [Link]

-

ACS Publications. bis(p-NITROPHENYL) SULFIDE. The Journal of Organic Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Market Landscape for Bis-(4-nitrophenyl)-sulfide: Sourcing and Purchasing Guide. Available from: [Link]

-

National Institutes of Health (NIH). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available from: [Link]

-

National Institutes of Health (NIH). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC. Available from: [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. BIS(4-NITROPHENYL) SULFIDE | 1223-31-0 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. bis(4-nitrophenyl)sulfane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE | lookchem [lookchem.com]

- 9. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Solubility of Bis(4-nitrophenyl)sulfide in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of bis(4-nitrophenyl)sulfide in organic solvents. Given the limited availability of public quantitative solubility data for this compound, this document focuses on providing the theoretical framework and practical methodologies to empower researchers in their specific applications.

Introduction: The Significance of Solubility in Scientific Research

This compound is an organic compound utilized as an intermediate in various synthetic pathways. Its efficacy in these reactions is intrinsically linked to its solubility in the chosen solvent system. A thorough understanding of its solubility behavior is paramount for optimizing reaction kinetics, improving yield and purity, and developing robust and scalable processes. This guide will delve into the theoretical underpinnings of solubility, provide a framework for predicting suitable solvents, and offer detailed protocols for the experimental determination of solubility.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting the solubility of a solute in a given solvent. The "like dissolves like" principle is qualitatively useful, but a more quantitative approach is offered by the Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

The central concept of HSP is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility. A solute is predicted to be soluble in a solvent if the Ra is within the interaction radius (R₀) of the solute, defining a "solubility sphere."

Calculating the Hansen Solubility Parameters of this compound

The HSP for this compound can be estimated using the group contribution method, which sums the contributions of its individual functional groups. Based on established methodologies, the calculated HSP values for this compound are presented below.

| Parameter | Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 9.0 |

| δH (Hydrogen Bonding) | 5.5 |

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP values for a range of common organic solvents for comparison and initial solvent screening.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Glacial Acetic Acid | 14.5 | 8.0 | 13.5 |

Note: These values are approximations and can vary slightly depending on the source.

Visualizing Solubility Prediction

The relationship between the HSP of this compound and various solvents can be visualized using a Graphviz diagram, which helps in the initial selection of promising solvents for experimental validation.

Caption: Hansen solubility parameter distances (Ra) from this compound.

Based on these calculations, solvents like acetone and chloroform appear to be more promising candidates for solubilizing this compound compared to ethanol or toluene, due to their smaller Ra values.

Experimental Determination of Solubility: A Step-by-Step Protocol

Theoretical predictions provide a valuable starting point, but experimental verification is essential for determining the precise solubility of a compound. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.[1][2]

The Shake-Flask Method Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a sealed, screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Place the vial in a constant-temperature shaker or on a magnetic stir plate within a temperature-controlled environment. Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For colloidal suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the vial.

-

Filtration: To ensure no solid particles are transferred, filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PTFE) into a clean vial.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy.

Quantitative Analysis: UV-Vis Spectroscopy

UV-Visible spectroscopy is a suitable method for quantifying the concentration of this compound due to the presence of chromophoric nitroaromatic groups in its structure.[3][4]

Protocol for UV-Vis Analysis

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV-Vis spectrum (e.g., 200-800 nm) to identify the λmax, which is the wavelength at which the compound exhibits the strongest absorbance.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Calibration Curve Generation: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear regression will serve as the calibration curve.

-

Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the same solvent to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Safety and Handling

Working with this compound and organic solvents requires adherence to strict safety protocols to minimize risks.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound and organic solvents.[5][6][7][8] This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: When handling the powdered compound outside of a fume hood, a respirator may be necessary to prevent inhalation.

Handling of Aromatic Nitro Compounds

Aromatic nitro compounds should be handled with caution as they can be toxic.[9][10]

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid skin contact. In case of contact, wash the affected area thoroughly with soap and water.

-

Prevent the generation of dust when handling the solid material.

General Laboratory Practices

-

Always consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used before commencing any work.

-

Ensure that an eyewash station and safety shower are readily accessible.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By leveraging the theoretical principles of Hansen Solubility Parameters and employing the robust shake-flask method coupled with UV-Vis spectroscopy, researchers can confidently and accurately assess the solubility of this compound, enabling the optimization of their chemical processes. The emphasis on safety and proper handling ensures that these investigations can be conducted with minimal risk.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Willard, H. H., Merritt, L. L., Dean, J. A., & Settle, F. A. (1988). Instrumental Methods of Analysis. Wadsworth Publishing Company.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- International Labour Organization. (2011). Nitrocompounds, Aromatic.

- Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.

- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

- Real Safety. (2016). Personal Protective Equipment for Chemical Handling.

- ACS Material. (2020). PPE and Safety for Chemical Handling.

- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.

- CHEMM. Personal Protective Equipment (PPE).

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Sienko, M. J., & Plane, R. A. (1979).

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.

- U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Technology Networks. (2023).

- Organic Syntheses. Working with Hazardous Chemicals.

- National Center for Biotechnology Information. (n.d.). Working with Chemicals.

- Indiana University-Purdue University Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

- ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV), c = 0.1 mM, and hydrogen peroxide (V)

- ResearchGate. (n.d.). Fig.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 4. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]

- 5. hazmatschool.com [hazmatschool.com]

- 6. PPE and Safety for Chemical Handling [acsmaterial.com]

- 7. sams-solutions.com [sams-solutions.com]

- 8. realsafety.org [realsafety.org]

- 9. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 10. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of Bis(4-nitrophenyl)sulfide

Introduction

Bis(4-nitrophenyl)sulfide, also known as 4,4'-dinitrodiphenyl sulfide, is a symmetrical diaryl sulfide that serves as a key intermediate in various organic syntheses. Its chemical structure, featuring two nitro-substituted phenyl rings linked by a sulfur atom, imparts specific chemical reactivity and distinct physical properties. For researchers, scientists, and professionals in drug development, a thorough understanding of its core characteristics—namely its appearance and melting point—is paramount. These properties are not merely identification metrics; they are critical indicators of purity, which directly influences reaction outcomes, yield, and the impurity profile of subsequent products. This guide provides a detailed examination of these properties, grounded in experimental evidence and practical insights.

Physicochemical Properties: Appearance and Melting Point

The physical state and thermal behavior of this compound are defining characteristics that provide immediate, albeit qualitative, feedback on the sample's integrity.

Appearance: A Key Indicator of Purity

The appearance of this compound is consistently reported as a crystalline solid. However, the described color varies, a phenomenon directly linked to the purity of the compound.

-

High Purity Samples: Highly pure, analytically confirmed (>99%) this compound typically presents as light yellow to orange flaky crystals .[1][2][3] This appearance is characteristic of the pure molecular structure, where the chromophoric nitro groups contribute to the color.

-

Crude or Less Pure Samples: It is common for crude or technical grade samples to exhibit a darker coloration, ranging from a more intense orange to brown .[3] This darkening is often attributable to the presence of residual starting materials, byproducts from side reactions, or degradation products.

Expert Insight: From a process development perspective, the visual transition from a brown or dark orange crude product to a light yellow crystalline solid upon purification is a primary, self-validating checkpoint. A researcher can often visually assess the success of a recrystallization procedure by this distinct color change, which should always be confirmed by quantitative analysis such as melting point determination or chromatography.

Melting Point: A Quantitative Metric for Purity

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting point is sharp and occurs over a narrow range. The presence of impurities typically depresses the melting point and broadens the range over which the substance melts.

Published data for this compound shows a consistent, yet varied, range, which can be correlated with the degree of purification.

Table 1: Reported Melting Points for this compound

| Melting Point Range (°C) | Purity/State | Source(s) |

| 156–157 | Not Specified | ChemicalBook[2] |

| 158–160 | Crude Product | Organic Syntheses Procedure |

| 159.0–162.0 | >99.0% (GC) | TCI Chemicals[3] |

| 160–161 | Recrystallized | Organic Syntheses Procedure |

| 160 | Not Specified | CAS DataBase[1] |

Trustworthiness through Causality: The data clearly illustrates the principle of melting point elevation and sharpening upon purification. The crude product melts at a lower and slightly broader range (158–160°C). After recrystallization from glacial acetic acid, the melting point sharpens and elevates to 160–161°C. Commercial suppliers of high-purity (>99.0%) material specify a range of 159.0 to 162.0°C, which comfortably encompasses the value for the recrystallized product.[3] This correlation provides a reliable and self-validating system for quality control in the laboratory. A melting point below 159°C or a range wider than 2°C strongly suggests the presence of impurities.

Synthesis, Purification, and the Impact on Physicochemical Properties

The most direct way to understand the variation in appearance and melting point is to examine the synthesis and purification of the compound. A common and reliable laboratory-scale synthesis involves the reaction of p-nitrochlorobenzene with a sulfur source.

Synthesis Pathway

A well-documented method is the reaction of p-nitrochlorobenzene with potassium xanthate in refluxing ethanol.[2] This method is effective, though it requires a relatively long reaction time (48 hours) to proceed to completion.

Caption: Synthesis and Purification Workflow for this compound.

The Rationale for Purification

The crude product precipitates from the ethanol solution during the reaction. While this facilitates initial isolation, the solid invariably contains unreacted starting materials or side products, leading to the observed lower melting point and darker color.

Recrystallization from Glacial Acetic Acid: The choice of glacial acetic acid as a recrystallization solvent is based on its favorable solubility profile for this compound—high solubility at elevated temperatures and significantly lower solubility at room temperature.[2] This differential solubility allows for the separation of the desired product from impurities that may remain soluble in the cold solvent or have different solubility characteristics. The process effectively removes occluded reactants and byproducts, resulting in the formation of well-defined, higher-purity crystals, which is reflected in the sharper, higher melting point and lighter color.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and safety. The following sections detail the methodologies for synthesis and characterization.

Protocol for Synthesis of this compound

This protocol is adapted from established procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-chloronitrobenzene (1 mole equivalent), potassium xanthate (1 mole equivalent), and 95% ethanol.

-

Reaction Execution: Heat the mixture to reflux using a suitable heating mantle. Maintain the reflux for 48 hours. The product will begin to crystallize and precipitate from the solution during this time.

-

Isolation of Crude Product: After the reaction period, cool the mixture to room temperature. Collect the crystalline solid by suction filtration.

-

Washing: Wash the collected solid sequentially with two portions of hot ethanol and one portion of hot water to remove soluble impurities.

-

Drying: Dry the product in a vacuum oven. This yields the crude this compound, which can be characterized by its melting point (approx. 158–160°C).

Protocol for Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot glacial acetic acid (approximately 15 mL per gram of crude product).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. The cooling can be completed in an ice bath to maximize yield.

-

Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol to remove residual acetic acid, and dry thoroughly under vacuum.

Protocol for Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.

-

Measurement: Use a calibrated melting point apparatus. Heat the sample at a slow, steady rate (e.g., 1–2°C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure sample, this range should be narrow (≤ 1°C).

Conclusion

For drug development professionals and researchers, this compound is more than a chemical with a CAS number. Its physical properties are direct, tangible readouts of its quality. The appearance, from a light yellow to a brown crystalline solid, serves as an initial, qualitative purity check. This is quantitatively confirmed by its melting point, which sharpens and elevates from a crude range of 158–160°C to a purified range of 160–162°C. Understanding the causality—how the synthesis and, critically, the recrystallization process influence these properties—empowers scientists to control the quality of their intermediates, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

-

Cheméo. (n.d.). Chemical Properties of di(p-Nitrophenyl) sulfide (CAS 1223-31-0). Retrieved from [Link]

-

CAS. (n.d.). 1,1′-Thiobis[4-nitrobenzene]. CAS Common Chemistry. Retrieved from [Link]

-

precisionFDA. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1156-50-9, BIS(4-NITROPHENYL) SULFONE. Retrieved from [Link]

-

Chemsrc. (n.d.). di(p-Nitrophenyl) sulfide | CAS#:1223-31-0. Retrieved from [Link]

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

-

Deng, H., et al. (2021). Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures. Inorganic Chemistry Frontiers. Retrieved from [Link]

-

University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(4-nitrophenyl)sulfide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Bis(4-nitrophenyl)sulfide (CAS No. 1223-31-0), a key chemical intermediate in various research and development sectors. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles of the compound. By integrating detailed data interpretation with field-proven experimental protocols, this guide serves as an essential resource for the structural elucidation and quality control of this compound.

Introduction

This compound, also known as 4,4'-dinitrodiphenyl sulfide, is a symmetrical diaryl sulfide characterized by two p-nitrophenyl groups bridged by a sulfur atom. Its molecular structure, featuring strong electron-withdrawing nitro groups, makes it a subject of interest in materials science and as a building block in organic synthesis. Accurate structural confirmation and purity assessment are paramount for its application, and spectroscopic techniques such as NMR and IR are indispensable tools for this purpose. This guide offers a detailed examination of its ¹H NMR, ¹³C NMR, and FT-IR spectra, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure

The chemical structure of this compound dictates its spectroscopic characteristics. The molecule possesses a C₂ axis of symmetry, which simplifies its NMR spectra by rendering the protons and carbons on each phenyl ring chemically equivalent.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

Due to the molecule's symmetry, the four protons on each aromatic ring are divided into two chemically equivalent sets. This results in a characteristic AA'BB' system, which often appears as two distinct doublets for para-substituted rings. The strong electron-withdrawing nature of the nitro group causes significant deshielding of the aromatic protons, shifting their signals downfield.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.25 | dd | 8.4, 1.6 | 4H | Protons ortho to -NO₂ |

| 7.64 | dd | 8.4, 2.0 | 4H | Protons meta to -NO₂ |

| Source: Royal Society of Chemistry, 2015[2] |

Interpretation:

-

δ 8.25 ppm (4H): These protons are located ortho to the powerfully electron-withdrawing nitro (-NO₂) group. This proximity leads to strong deshielding, hence their appearance at a very low field. They appear as a doublet of doublets, indicating coupling to the adjacent meta protons.

-

δ 7.64 ppm (4H): These protons are positioned meta to the nitro group and ortho to the sulfur atom. They are less deshielded than their ortho counterparts and thus resonate at a slightly higher field.[3] Their multiplicity as a doublet of doublets confirms their coupling to the neighboring protons.

¹³C NMR Spectroscopy

The symmetry of this compound simplifies its ¹³C NMR spectrum to only four signals for the twelve carbon atoms. The chemical shifts are heavily influenced by the substituents. Carbons directly attached to electronegative groups or the sulfur atom show distinct shifts.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 146.7 | C-NO₂ (ipso-carbon) |

| 142.2 | C-S (ipso-carbon) |

| 131.3 | CH (ortho to -S) |

| 124.8 | CH (ortho to -NO₂) |

| Source: Royal Society of Chemistry, 2015[2] |

Interpretation:

-

δ 146.7 ppm: This signal corresponds to the ipso-carbon directly bonded to the nitro group. The strong electron-withdrawing effect of the -NO₂ group significantly deshields this carbon, shifting it the furthest downfield.[4]

-

δ 142.2 ppm: This peak is assigned to the ipso-carbon attached to the sulfur atom. Sulfur is also electronegative and deshields the attached carbon, but to a lesser extent than the nitro group.

-

δ 131.3 ppm: This signal represents the two equivalent carbons on each ring that are ortho to the sulfur atom (and meta to the nitro group).

-

δ 124.8 ppm: This upfield signal is assigned to the two equivalent carbons on each ring that are ortho to the nitro group (and meta to the sulfur atom). The resonance effects of the nitro group increase electron density at the meta position, leading to relative shielding compared to the other ring carbons.[3]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by the characteristic vibrations of the nitro group and the aromatic rings.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~1590, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1550-1475 | Asymmetric NO₂ Stretch | Nitro Group | Strong |

| ~1360-1290 | Symmetric NO₂ Stretch | Nitro Group | Strong |

| ~900-675 | C-H Out-of-Plane Bend | Aromatic (p-subst.) | Strong |

| ~750 | C-S Stretch | Diaryl Sulfide | Weak-Medium |

| Source: General IR Spectroscopy Principles[5][6][7] |

Interpretation: The most definitive feature in the IR spectrum of this compound is the presence of two very strong absorption bands corresponding to the nitro group.

-

NO₂ Stretches: Aromatic nitro compounds exhibit a strong asymmetric stretching vibration between 1550-1475 cm⁻¹ and a strong symmetric stretching vibration between 1360-1290 cm⁻¹.[5][8] The high intensity of these bands is due to the large change in dipole moment during the vibration. Their presence is a primary indicator for the successful nitration of the phenyl rings.

-

Aromatic Vibrations: The spectrum also displays characteristic absorptions for the aromatic system. The C-H stretching vibrations appear above 3000 cm⁻¹.[6] The in-ring C=C stretching vibrations are observed as a pair of bands around 1600-1475 cm⁻¹. A strong C-H out-of-plane bending band is expected in the 900-675 cm⁻¹ region, which is characteristic of the para-substitution pattern.

-

C-S Stretch: The C-S stretching vibration for diaryl sulfides is typically weak to medium in intensity and appears in the fingerprint region, often around 750 cm⁻¹.[7]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections detail the methodologies for obtaining NMR and FT-IR spectra for a solid sample like this compound.

General Workflow for Spectroscopic Analysis

Figure 2: General workflow for NMR and FT-IR spectroscopic analysis.

Protocol for NMR Spectroscopy

This protocol describes the preparation and analysis of a solid sample for ¹H and ¹³C NMR.

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for this compound.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] If necessary, gently warm or vortex the mixture to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer spinner and place it in the magnet.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[10]

-

Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the ¹H and ¹³C spectra. An internal reference standard like tetramethylsilane (TMS) is typically used for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.[11]

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and integration to yield the final spectrum for analysis.

Protocol for FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid powders with minimal sample preparation.[12][13]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Wipe it with a soft tissue soaked in a suitable solvent like isopropanol or ethanol and allow it to dry completely.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This measures the spectrum of the ambient environment (e.g., air, CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only a tiny amount is needed to cover the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal.[14] This ensures good optical contact, which is essential for a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the ATR crystal thoroughly as described in step 1.

Conclusion

The spectroscopic data presented in this guide provide a definitive fingerprint for this compound. The ¹H and ¹³C NMR spectra are characterized by their simplicity, a direct result of the molecule's C₂ symmetry, with chemical shifts strongly influenced by the electron-withdrawing nitro groups. The FT-IR spectrum is unmistakably identified by the very strong asymmetric and symmetric stretching vibrations of the aromatic nitro functional groups. The detailed protocols provided herein offer a validated framework for researchers to obtain reliable and high-quality data, ensuring accurate structural verification and quality assessment in a professional laboratory setting.

References

Sources

- 1. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. azom.com [azom.com]

- 7. instanano.com [instanano.com]

- 8. youtube.com [youtube.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

An In-Depth Technical Guide to the Synthesis of Bis(4-nitrophenyl)sulfide from p-Nitrochlorobenzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This whitepaper provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of bis(4-nitrophenyl)sulfide. The primary focus is the reaction of p-nitrochlorobenzene with a sulfur nucleophile, a classic example of Nucleophilic Aromatic Substitution (SNA_r). This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and explores critical parameters for process optimization. Recognizing the challenges associated with the common sodium sulfide method, including the formation of byproducts, this guide also presents a validated, higher-yield alternative using potassium xanthate. The content is grounded in authoritative chemical literature to ensure scientific integrity and reproducibility, offering a robust resource for the successful synthesis, purification, and characterization of this important chemical intermediate.

Introduction

This compound, also known as 4,4'-dinitrodiphenyl sulfide, is a symmetrical diaryl sulfide that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring two electron-deficient nitro-substituted aromatic rings linked by a sulfur atom, makes it a precursor for various compounds, including dyes, polymers, and pharmacologically active molecules. The synthesis of such diaryl sulfides is a fundamental transformation in organic chemistry, often accomplished through the displacement of an activated aryl halide with a sulfur-based nucleophile.[2][3]

The synthesis from p-nitrochlorobenzene is particularly illustrative due to the high activation of the aromatic ring towards nucleophilic attack, a direct consequence of the strongly electron-withdrawing nitro group positioned para to the chlorine leaving group. This guide will explore the chemical principles and practical considerations necessary to execute this synthesis efficiently and safely.

The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNA_r)

The formation of this compound from p-nitrochlorobenzene and a sulfide source is a classic example of the Nucleophilic Aromatic Substitution (SNA_r) mechanism.[4] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing potent electron-withdrawing groups.

Pillars of the SNA_r Mechanism:

-

Substrate Activation: The reaction proceeds readily because the nitro (-NO₂) group, positioned ortho or para to the leaving group (in this case, a para-chlorine), strongly withdraws electron density from the aromatic ring. This withdrawal creates a significant partial positive charge (δ+) on the carbon atom bonded to the chlorine, making it highly susceptible to attack by a nucleophile.[4]

-

Nucleophilic Attack & Meisenheimer Complex Formation: The sulfide ion (S²⁻), a potent nucleophile, attacks the electrophilic carbon atom. This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

-

Rearomatization and Leaving Group Expulsion: The aromatic system is restored in the final step as the leaving group, the chloride ion (Cl⁻), is expelled. This step is typically fast as it re-establishes the highly stable aromatic ring.

The overall reaction occurs in a two-to-one stoichiometry, where one sulfide ion displaces two molecules of p-nitrochlorobenzene.

Experimental Methodologies

While the reaction between p-nitrochlorobenzene and sodium sulfide is direct, it has been noted to produce a variety of substances, making it a potentially impractical method for achieving high purity without extensive optimization.[5] Therefore, we present two protocols: the foundational sodium sulfide method with commentary on its challenges, and a more robust, higher-yield method utilizing potassium xanthate as described in Organic Syntheses.

Protocol 1: Synthesis via Sodium Sulfide

This method relies on the direct reaction with hydrated sodium sulfide. The primary challenge is controlling the reaction to prevent the formation of byproducts, which can include polysulfides or products from the reduction of the nitro group by the strongly basic and reducing sulfide solution.[5][6]

Materials and Equipment:

-

p-Nitrochlorobenzene (p-NCB)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (95%) or N-methyl-2-pyrrolidone (NMP)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Reactant Setup: In a round-bottom flask, charge p-nitrochlorobenzene (2.0 moles) and the chosen solvent (e.g., 500 mL of 95% ethanol).

-

Nucleophile Preparation: In a separate beaker, dissolve sodium sulfide nonahydrate (1.0 mole) in a minimal amount of warm water or the reaction solvent to create a concentrated solution. Note: Technical grade sodium sulfide can be yellow or reddish due to polysulfides, which can lead to byproduct formation.[6]

-

Reaction: Slowly add the sodium sulfide solution to the stirring p-nitrochlorobenzene solution at room temperature.

-

Heating: Affix the reflux condenser and heat the mixture to reflux. The optimal temperature and time depend heavily on the solvent (e.g., ~78 °C for ethanol). Monitor the reaction progress via Thin Layer Chromatography (TLC). A typical reaction time is several hours.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, being a solid, will often precipitate. Pour the reaction slurry into a larger volume of water to precipitate more product and dissolve inorganic salts.

-

Purification: Collect the crude solid product by suction filtration. Wash the filter cake thoroughly with water to remove any remaining sodium sulfide and sodium chloride. A subsequent wash with cold ethanol can remove unreacted p-nitrochlorobenzene.

-

Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize from a suitable solvent like glacial acetic acid or toluene.[5]

Protocol 2: Validated High-Yield Synthesis via Potassium Xanthate

This procedure, adapted from Organic Syntheses, avoids the direct use of sodium sulfide and provides a cleaner reaction with a reliably high yield of product pure enough for most applications.[5]

Materials and Equipment:

-

p-Nitrochlorobenzene (p-NCB)

-

Potassium ethyl xanthate

-

Ethanol (95%)

-

Round-bottom flask with reflux condenser

-

Heating mantle or steam bath

-

Mortar and pestle

-

Filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a 1-liter round-bottom flask, combine p-nitrochlorobenzene (157.5 g, 1.0 mole), potassium ethyl xanthate (160 g, 1.0 mole), and 450 mL of 95% ethanol.[5]

-

Heating: Equip the flask with a reflux condenser and heat the mixture on a steam bath. Maintain a steady reflux for 48 hours. During this time, the product will crystallize and deposit from the solution.[5]

-

Isolation: After the reflux period, cool the reaction mixture and collect the solid product by filtration.

-

Purification: Transfer the crystalline product to a mortar and crush it into small particles. This step is crucial for ensuring effective washing. Wash the crushed solid twice with hot ethanol, followed by one wash with hot water.[5]

-

Drying: Dry the purified product. The expected yield of this compound is 105–113 g (76–82%), with a melting point of 158–160 °C.[5] For exacting applications, recrystallization from glacial acetic acid can raise the melting point to 160–161 °C.[5]

Process Optimization & Workflow

Achieving high yield and purity requires careful control over several experimental variables. For professionals in process development, optimizing these parameters is key to creating a scalable and efficient synthesis.

-

Solvent Choice: The solvent must solubilize the reactants to a sufficient degree. Alcohols like ethanol are common, but their reaction with sodium sulfide can form alkoxides and sodium hydrosulfide, altering the nucleophile's nature.[7] High-boiling aprotic polar solvents like NMP or DMF can accelerate the reaction by better solvating the cationic counter-ion, but they are more difficult to remove.

-

Temperature Control: Higher temperatures increase the reaction rate but can also promote side reactions. The optimal temperature is a balance between achieving a practical reaction time and minimizing byproduct formation. Nucleophilic aromatic substitutions are often performed at temperatures ranging from 60 °C to 180 °C.[8]

-

Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., an organic solvent and water), the reaction can be slow due to the insolubility of the ionic sulfide salt in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can solve this.[9][10] The lipophilic cation of the PTC pairs with the sulfide anion, shuttling it into the organic phase where it can react with the p-nitrochlorobenzene.[9] This technique can lead to faster reactions at lower temperatures and with fewer byproducts.[10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two protocols described.

| Parameter | Protocol 1 (Sodium Sulfide) | Protocol 2 (Potassium Xanthate)[5] |

| p-Nitrochlorobenzene | 2.0 moles | 1.0 mole (157.5 g) |

| Sulfur Source | Na₂S·9H₂O (1.0 mole) | Potassium Ethyl Xanthate (1.0 mole, 160 g) |

| Solvent | Ethanol or NMP | 95% Ethanol (450 mL) |

| Temperature | Reflux | Reflux (Steam Bath) |

| Reaction Time | Variable (monitor by TLC) | 48 hours |

| Expected Yield | Variable, often moderate | 76–82% (105–113 g) |

| Crude Melting Point | Variable | 158–160 °C |

| Purified Melting Point | 160–161 °C | 160–161 °C |

Safety and Handling

Proper safety protocols are mandatory when performing this synthesis. A thorough risk assessment should be conducted before any work begins.

-

Hazardous Chemicals:

-

p-Nitrochlorobenzene: Toxic, irritant, and a suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Sodium Sulfide: Corrosive and toxic. Contact with acid releases highly toxic hydrogen sulfide gas. Solutions are strongly alkaline.[6]

-

Potassium Ethyl Xanthate: Harmful if swallowed and causes skin irritation.

-

Solvents: Ethanol is flammable. NMP and DMF are reproductive toxins.

-

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a lab coat, and nitrile gloves.[11] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous waste containing sulfide should be handled carefully, avoiding acidification.

Conclusion

The synthesis of this compound from p-nitrochlorobenzene is a foundational reaction for illustrating the principles of Nucleophilic Aromatic Substitution. While the direct approach using sodium sulfide is mechanistically straightforward, it presents practical challenges in achieving high purity and yield. For researchers requiring a reliable and reproducible method, the alternative synthesis using potassium ethyl xanthate offers a superior, well-documented pathway. By understanding the underlying mechanism and carefully controlling key experimental parameters such as solvent, temperature, and stoichiometry, scientists can effectively optimize this synthesis for applications in research and development.

References

-

Wikipedia. (n.d.). Sodium sulfide. Retrieved from [Link]

-

Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Synthesis, 47(11), 1741-1748. Retrieved from [Link]

-

LookChem. (n.d.). BIS(4-NITROPHENYL) SULFONE. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary ‘Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 461-466. Retrieved from [Link]

-

Halpern, M. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide. PTC Organics, Inc. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. Retrieved from [Link]

-

JoVE. (n.d.). Preparation and Reactions of Sulfides. Retrieved from [Link]

-

Percec, V., & Wang, J. H. (1990). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Journal of Organic Chemistry, 55(23), 5774-5779. Retrieved from [Link]

-

Kurzin, A. V., Evdokimov, A. N., Golikova, V. S., & Pavlova, O. S. (2010). Solubility of Sodium Sulfide in Alcohols. Journal of Chemical & Engineering Data, 55(9), 4042-4044. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1). Retrieved from [Link]

-

Maiti, S., & Mandal, B. M. (1985). Synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide by activated nucleophilic substitution. Journal of Polymer Science: Polymer Letters Edition, 23(5), 241-244. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Retrieved from [Link]

-

ACS Publications. (2018). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Inorganic Chemistry. Retrieved from [Link]

-